5-Bromo-2-chloropyridine 1-oxide
Overview
Description
5-Bromo-2-chloropyridine 1-oxide is an organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and an oxygen atom at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
5-Bromo-2-chloropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and as a building block for designing biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The bromine and chlorine atoms could potentially form halogen bonds with amino acid residues in proteins, influencing their function .
Mode of Action
Without specific studies, it’s difficult to say exactly how 5-Bromo-2-chloropyridine 1-oxide interacts with its targets. The presence of the pyridine ring and the halogen atoms could allow it to participate in various chemical reactions .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would all play a role in its bioavailability .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action would be .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenation and oxidation processes . The compound’s ability to form stable intermediates makes it a valuable tool in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific kinases and transcription factors, leading to altered cellular responses . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as modulating enzyme activity or altering metabolic pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyridine 1-oxide typically involves the oxidation of 5-Bromo-2-chloropyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo further oxidation or reduction depending on the reaction conditions and reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Further oxidized pyridine derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the oxygen atom at the 1 position, making it less reactive in certain oxidation reactions.
2-Bromo-5-chloropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Bromo-2-fluoropyridine: Substitution of chlorine with fluorine alters its chemical properties and reactivity.
Uniqueness
5-Bromo-2-chloropyridine 1-oxide is unique due to the presence of the oxygen atom at the 1 position, which significantly influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584877 | |
Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-43-4 | |
Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 889865-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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